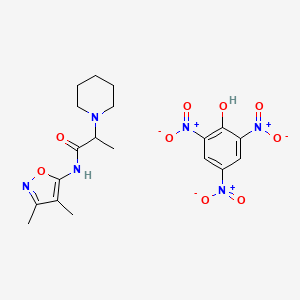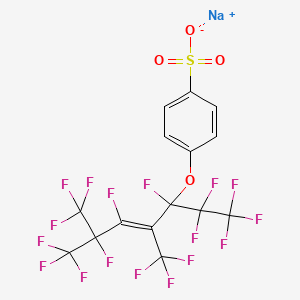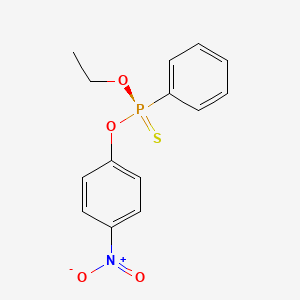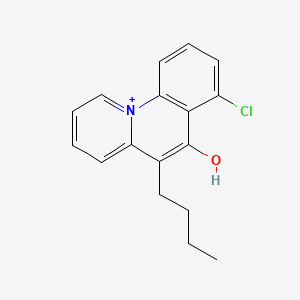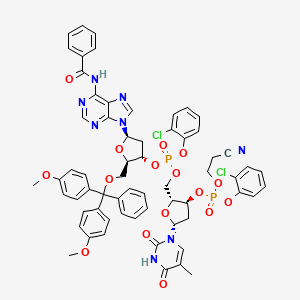
2-Piperidin-1-yl-1-pyridin-2-ylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidin-1-yl-1-pyridin-2-ylethanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its significant role in the pharmaceutical industry due to its diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidin-1-yl-1-pyridin-2-ylethanol typically involves the reaction of piperidine with pyridine derivatives under controlled conditions. One common method is the nucleophilic substitution reaction where piperidine reacts with 2-chloropyridine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Piperidin-1-yl-1-pyridin-2-ylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.
Major Products Formed
The major products formed from these reactions include various substituted piperidine and pyridine derivatives, which can have different biological activities and applications .
Applications De Recherche Scientifique
2-Piperidin-1-yl-1-pyridin-2-ylethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications in the treatment of various diseases due to its pharmacological properties.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Piperidin-1-yl-1-pyridin-2-ylethanol involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Piperidin-1-yl)ethanol: A similar compound with a hydroxyl group attached to the piperidine ring.
2-(Pyridin-2-yl)ethanol: A compound with a hydroxyl group attached to the pyridine ring.
Uniqueness
2-Piperidin-1-yl-1-pyridin-2-ylethanol is unique due to the presence of both piperidine and pyridine rings in its structure. This dual functionality allows it to exhibit a wide range of biological activities and makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
102071-28-3 |
|---|---|
Formule moléculaire |
C12H18N2O |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2-piperidin-1-yl-1-pyridin-2-ylethanol |
InChI |
InChI=1S/C12H18N2O/c15-12(11-6-2-3-7-13-11)10-14-8-4-1-5-9-14/h2-3,6-7,12,15H,1,4-5,8-10H2 |
Clé InChI |
ZZLCIRVWGHSWFT-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC(C2=CC=CC=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


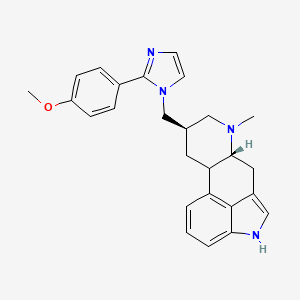
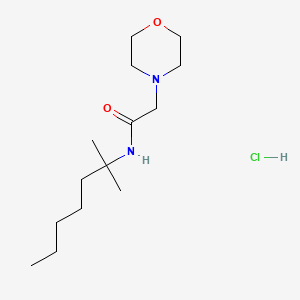
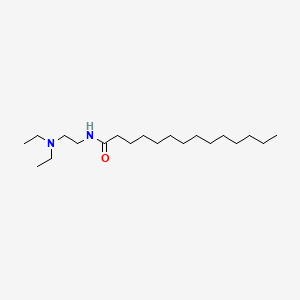
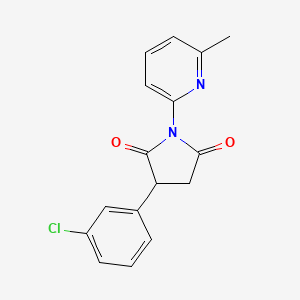

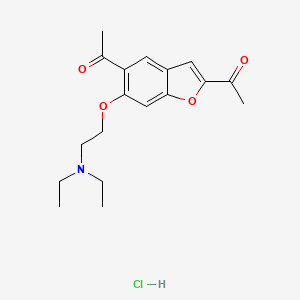
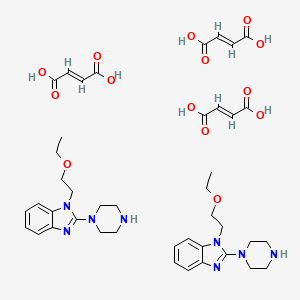
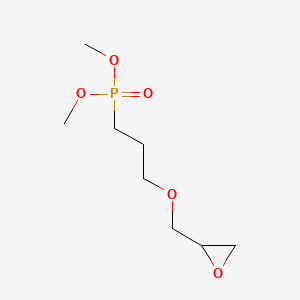
![(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12731789.png)
